molecular formula C19H14N2OS B5654565 2-mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile

2-mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile

Cat. No.: B5654565
M. Wt: 318.4 g/mol
InChI Key: NEFQNLIWROZBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is a heterocyclic compound that features a nicotinonitrile core with mercapto, methoxyphenyl, and phenyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile typically involves the reaction of 2-cyanothioacetamide with 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one . The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves stirring the reactants in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide, at room temperature for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The mercapto group can interact with thiol-containing enzymes, potentially inhibiting their activity. The aromatic rings may also interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-6-(4-methoxyphenyl)-nicotinonitrile: Lacks the phenyl group at the 4-position.

    2-Mercapto-4-phenylnicotinonitrile: Lacks the methoxyphenyl group at the 6-position.

    2-Mercapto-6-(4-methoxyphenyl)-4-methylnicotinonitrile: Has a methyl group instead of a phenyl group at the 4-position.

Uniqueness

2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is unique due to the presence of both methoxyphenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent or as an intermediate in the synthesis of other complex molecules.

Properties

IUPAC Name

6-(4-methoxyphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-22-15-9-7-14(8-10-15)18-11-16(13-5-3-2-4-6-13)17(12-20)19(23)21-18/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFQNLIWROZBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327484
Record name 6-(4-methoxyphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796989
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

78564-18-8
Record name 6-(4-methoxyphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.